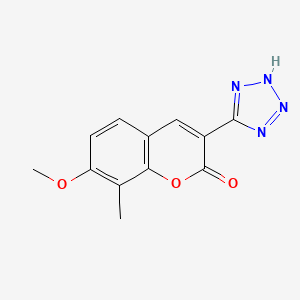![molecular formula C15H14ClNO4 B14435772 Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate CAS No. 80199-04-8](/img/structure/B14435772.png)
Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a chloro and a methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(4-methoxyphenoxy)aniline with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the chloro group can produce various substituted phenyl carbamates.
Applications De Recherche Scientifique
Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests.
Mécanisme D'action
The mechanism of action of Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt metabolic pathways and result in the desired biological effect, such as pest control in agricultural applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]urea: Similar structure but with a urea group instead of a carbamate.
Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]thiocarbamate: Contains a thiocarbamate group instead of a carbamate.
Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate: Similar structure but with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and methoxyphenoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
80199-04-8 |
|---|---|
Formule moléculaire |
C15H14ClNO4 |
Poids moléculaire |
307.73 g/mol |
Nom IUPAC |
methyl N-[3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H14ClNO4/c1-19-11-4-6-12(7-5-11)21-14-8-3-10(9-13(14)16)17-15(18)20-2/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
AEKHJRLYRGIHDS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
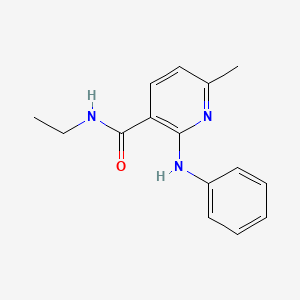
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
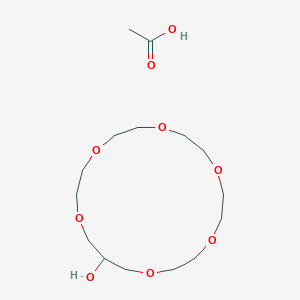

![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
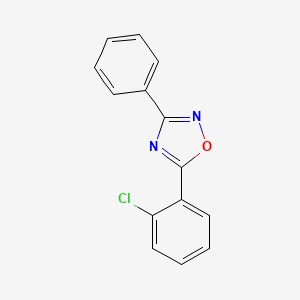
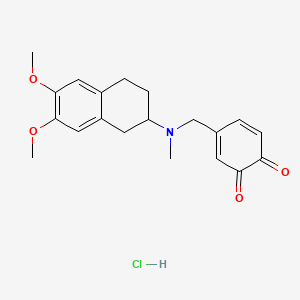


![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)

